2-(5-hydroxy-1H-indol-3-yl)ethylammonium
Overview
Description
2-(5-hydroxy-1H-indol-3-yl)ethylammonium is a compound derived from the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indol-3-yl)ethylammonium typically involves the modification of indole derivatives. One common method includes the reaction of 5-hydroxyindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)ethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
2-(5-hydroxy-1H-indol-3-yl)ethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethylammonium involves its interaction with various molecular targets and pathways. It can bind to specific receptors in the body, influencing neurotransmitter release and cellular signaling pathways. This interaction can lead to various biological effects, including modulation of mood, immune response, and cellular growth .
Comparison with Similar Compounds
Similar Compounds
5-hydroxyindole-3-acetaldehyde: Another indole derivative with similar biological activities.
5-hydroxytryptamine (serotonin): A well-known neurotransmitter with significant physiological roles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)ethylammonium is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research in various fields, including neuroscience, pharmacology, and biochemistry .
Properties
IUPAC Name |
2-amino-1-methyl-1,5-dihydroimidazol-1-ium-4-one;2-(5-hydroxy-1H-indol-3-yl)ethylazanium;sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKRNIMSVDNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
971-74-4 | |
Record name | Serotonin creatinine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=971-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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